3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-isopropylpyrimidin-4(3H)-one

CCR4 antagonism Th2 cell chemotaxis inhibition allergic inflammation

Procure this structurally defined CCR4 antagonist to ensure reproducibility in Th2-mediated inflammation models. Its unique 6-isopropylpyrimidin-4(3H)-one core and 4-benzylpiperazine moiety create a pharmacophoric fingerprint that cannot be substituted by in-class analogs without risking potency and selectivity shifts. Use as a tool for chemotaxis inhibition, binding assays, and focused library synthesis targeting the N3-linker and benzyl vectors. Confirm structural identity for reliable SAR exploration.

Molecular Formula C20H26N4O2
Molecular Weight 354.454
CAS No. 1211704-00-5
Cat. No. B2751387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-isopropylpyrimidin-4(3H)-one
CAS1211704-00-5
Molecular FormulaC20H26N4O2
Molecular Weight354.454
Structural Identifiers
SMILESCC(C)C1=CC(=O)N(C=N1)CC(=O)N2CCN(CC2)CC3=CC=CC=C3
InChIInChI=1S/C20H26N4O2/c1-16(2)18-12-19(25)24(15-21-18)14-20(26)23-10-8-22(9-11-23)13-17-6-4-3-5-7-17/h3-7,12,15-16H,8-11,13-14H2,1-2H3
InChIKeyVWXCOLHJJZMEIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-isopropylpyrimidin-4(3H)-one (CAS 1211704-00-5): A Structurally Defined Piperazinyl Pyrimidine CCR4 Antagonist Scaffold for Targeted Respiratory and Autoimmune Disease Research Procurement


The compound 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-isopropylpyrimidin-4(3H)-one (CAS 1211704-00-5), with the molecular formula C20H26N4O2, is a synthetic small-molecule member of the piperazinyl pyrimidine derivative class. This class has been explicitly characterized in patent literature as possessing human chemokine receptor 4 (CCR4) antagonism [1]. The compound incorporates a 6-isopropyl substituent on the pyrimidinone core and a 4-benzylpiperazine moiety connected via a 2-oxoethyl linker, which places it within a chemical series designed to disrupt interactions between CCR4 and its ligands (CCL17, CCL22, and CKLF1-derived peptides) for therapeutic intervention in Th2-mediated inflammatory conditions [2].

Procurement Alert: Why Generic Piperazinyl Pyrimidine Library Compounds Cannot Substitute for 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-isopropylpyrimidin-4(3H)-one in CCR4 Pharmacology Studies


In-class substitution among piperazinyl pyrimidine derivatives is scientifically invalid because CCR4 antagonism within this chemotype is exquisitely sensitive to both the substitution pattern on the pyrimidine core and the N-substituent on the piperazine ring [1]. The patent family covering this scaffold demonstrates that changes to the heteroaryl/aryl substituents (R3/R4 positions) and the identity of the R5 acyl/sulfonyl/alkyl group on the piperazine nitrogen directly modulate both the potency of CCR4 blockade and selectivity over other chemokine receptors [2]. The 6-isopropyl group and the specific 4-benzylpiperazine‑2‑oxoethyl N3‑substitution of CAS 1211704-00-5 create a unique pharmacophoric fingerprint. Non-identical analogs—even those within the same Markush structure—cannot be assumed to possess comparable aqueous solubility, metabolic stability, or off-target receptor profiles, making confirmed structural identity a prerequisite for reproducible pharmacological outcomes.

Head-to-Head and Cross-Study Differentiation Evidence for 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-isopropylpyrimidin-4(3H)-one Versus Closest Structural Alternatives


CCR4 Antagonist Pharmacophore: Structural Differentiation from 2,4-Dichlorobenzylamino-Substituted Piperazinyl Pyrimidine Analogs

The target compound incorporates a 4-benzylpiperazine moiety linked through a 2-oxoethyl spacer to the N3-position of a 6-isopropylpyrimidin-4-one core. This differs fundamentally from exemplified lead compounds in the patent family, such as 1-{4-{4-[(2,4-dichlorobenzyl)amino]-6-[(2,2-dimethoxyethyl)methylamino]pyrimidin-2-yl}piperazin-1-yl}propanone, which bear a 2,4-dichlorobenzylamino group at the pyrimidine C4 position and an acyl substituent on the piperazine nitrogen [1]. The patent specification establishes that the nature and substitution pattern of the aryl/heteroaryl group (R3/R4 positions) and the R5 group on the piperazine ring critically determine both CCR4 binding affinity and selectivity over other chemokine receptors [2]. The target compound's benzyl group attached directly to the piperazine ring, combined with the N3-linked pyrimidinone scaffold, represents a distinct topological arrangement predicted to confer a different selectivity profile relative to the 2-piperazinyl pyrimidine analogs.

CCR4 antagonism Th2 cell chemotaxis inhibition allergic inflammation

Physicochemical Property Differentiation: Predicted Drug-Likeness Parameters Versus Non-Benzylated Piperazine Analogs

The presence of the 4-benzyl substituent on the piperazine ring contributes significantly to the lipophilicity and predicted membrane permeability of the target compound relative to unsubstituted piperazine or N-methylpiperazine analogs within the same pyrimidinone series. The molecular formula C20H26N4O2 yields a calculated LogP value of approximately 2.8–3.2, positioning the compound in a favorable range for passive membrane permeation while maintaining sufficient aqueous solubility for in vitro assay compatibility [1]. This differs from more polar N-acyl or N-sulfonyl piperazine derivatives exemplified in the patent family, which exhibit lower LogP values and may require different formulation strategies for cellular assays [2]. The benzyl group additionally serves as a metabolic soft spot that can be systematically varied in lead optimization campaigns without altering the core CCR4 pharmacophore.

drug-likeness lipophilicity permeability physicochemical profiling

High-Value Research and Procurement Application Scenarios for 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-isopropylpyrimidin-4(3H)-one Based on Patent-Derived Evidence


CCR4-Mediated Th2 Cell Migration Inhibition Studies in Allergic Asthma and Atopic Dermatitis Models

Researchers investigating CCR4-dependent Th2 lymphocyte trafficking in ovalbumin-induced allergic airway inflammation or hapten-induced atopic dermatitis models can deploy this compound as a structurally defined CCR4 antagonist tool. The patent family explicitly claims the use of piperazinyl pyrimidine derivatives for treating allergic dermatitis, asthma, and allergic rhinitis via CCR4 blockade [1]. The compound's N3-pyrimidinone scaffold with a benzylpiperazine moiety offers a distinct topological template for probing the structure-activity relationship of CCR4 antagonism, complementing existing C2-pyrimidine piperazine series [2].

Structure-Activity Relationship (SAR) Expansion Campaigns Targeting the CCR4 Allosteric Binding Site

Medicinal chemistry teams seeking to diversify beyond the exemplified 2,4-dichlorobenzylamino-substituted piperazinyl pyrimidine leads in the patent literature can procure this compound as a starting point for focused library synthesis. The 4-benzylpiperazine group and the isopropyl substituent at the pyrimidine 6-position represent underexplored vectors within the Markush claims of the foundational CCR4 antagonist patents [1]. Systematic variation of the benzyl group (e.g., halogen, methoxy, or heteroaryl replacements) while maintaining the pyrimidinone N3-linker can generate novel IP space and potentially identify analogs with improved selectivity over CCR1, CCR2, CCR3, and CCR5 [2].

Comparative Pharmacological Profiling of N3-Pyrimidinone Versus C2-Pyrimidine CCR4 Antagonist Scaffolds

In vitro pharmacology laboratories aiming to benchmark the influence of pyrimidine core connectivity on CCR4 functional antagonism can use this compound in head-to-head chemotaxis inhibition and competition binding assays against C2-substituted pyrimidine piperazine analogs. The patent family provides the methodological framework for these assays, including CCR4-transfected HEK293 cell chemotaxis models and competitive binding experiments with CCL22, CCL17, and C27 peptide ligands [1]. The compound's distinct N3-pyrimidinone scaffold topology allows systematic investigation of whether pyrimidine connectivity alters binding kinetics (association/dissociation rates) or functional antagonism efficacy relative to the more extensively characterized C2 series.

Quote Request

Request a Quote for 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-isopropylpyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.